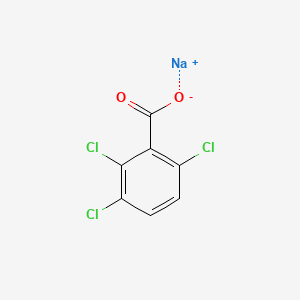
Sodium 2,3,6-trichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3,6-trichlorobenzoate is an organic compound with the molecular formula C7H2Cl3NaO2. It is a sodium salt derivative of 2,3,6-trichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorobenzoate can be synthesized through the neutralization of 2,3,6-trichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous processing techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form products such as 3,5-dichlorocatechol.
Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: 3,5-dichlorocatechol
Reduction: Less chlorinated benzoate derivatives
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Sodium 2,3,6-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its effects on microbial populations and its potential use in bioremediation.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of sodium 2,3,6-trichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can undergo cometabolic processes where it is oxidized by microbial populations. The compound’s effects are mediated through pathways involving the formation of intermediate products like 3,5-dichlorocatechol, which can further undergo degradation.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4,6-trichlorobenzoate
- Sodium 2,3,5-trichlorobenzoate
- Sodium 2,3,4-trichlorobenzoate
Comparison: Sodium 2,3,6-trichlorobenzoate is unique due to the specific positioning of chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2078-42-4 |
|---|---|
Molekularformel |
C7H2Cl3NaO2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
sodium;2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C7H3Cl3O2.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
DPMABEYFRYKAHD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


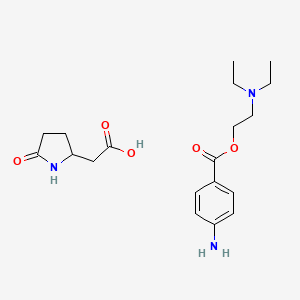
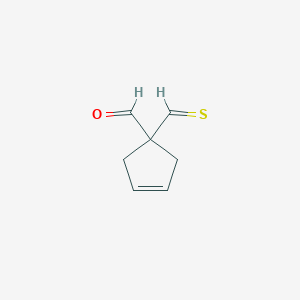
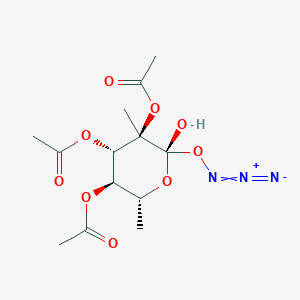
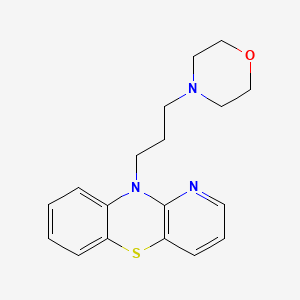
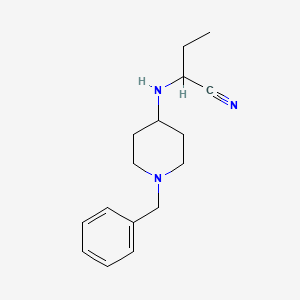

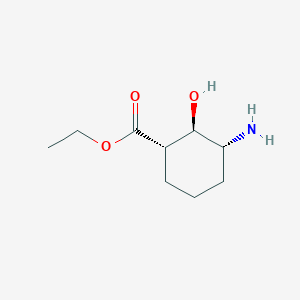
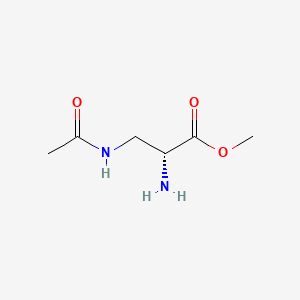
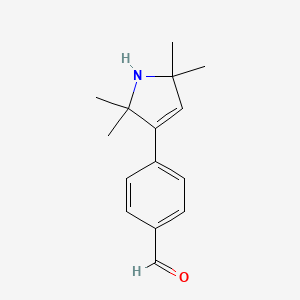
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)


